REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.O[N:14]1C2C=CC=CC=2N=N1.C(N=C=NCCCN(C)C)C.N>>[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:5]([C:6]([NH2:14])=[O:7])=[C:4]([F:12])[CH:3]=1
|
Name
|
|
Quantity
|
2.77 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)F)F
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling at 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for an additional 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between diethyl ether and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted several times with Et2O
|
Type
|
WASH
|
Details
|
washed with 1M HCl, sat. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)N)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |